Calcitriol

Catalog No.
S522507
CAS No.
32222-06-3
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcitriol

CAS Number

32222-06-3

Product Name

Calcitriol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aR,7aS)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25-,27-/m0/s1

InChI Key

GMRQFYUYWCNGIN-GSMZWGLTSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

Insoluble
In water, 7.9X10-4 mg/L at 25 °C (est)
Slightly sol in methanol, ethanol, ethyl acetate, THF.

Synonyms

1 alpha, 25-dihydroxy-20-epi-Vitamin D3, 1 alpha,25 Dihydroxyvitamin D3, 1 alpha,25-Dihydroxycholecalciferol, 1 alpha,25-Dihydroxyvitamin D3, 1,25 dihydroxy 20 epi Vitamin D3, 1,25 Dihydroxycholecalciferol, 1,25 Dihydroxyvitamin D3, 1,25(OH)2-20epi-D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxycholecalciferol, 1,25-Dihydroxyvitamin D3, 20-epi-1alpha,25-dihydroxycholecaliferol, Bocatriol, Calcijex, Calcitriol, Calcitriol KyraMed, Calcitriol Nefro, Calcitriol-Nefro, D3, 1 alpha,25-Dihydroxyvitamin, D3, 1,25-dihydroxy-20-epi-Vitamin, D3, 1,25-Dihydroxyvitamin, Decostriol, KyraMed, Calcitriol, MC 1288, MC-1288, MC1288, Osteotriol, Renatriol, Rocaltrol, Silkis, Sitriol, Soltriol, Tirocal

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@@H](CCCC(C)(C)O)[C@@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Description

The exact mass of the compound Calcitriol is 416.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 7.9x10-4 mg/l at 25 °c (est)slightly sol in methanol, ethanol, ethyl acetate, thf.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 749776. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Calcitriol in Bone Health Research

  • 促进骨代谢 (zeng jin gu dai xie - Promotes bone turnover)

    Calcitriol acts on bone cells called osteoblasts, stimulating their activity and promoting the formation of new bone tissue. Studies have shown it increases the production of collagen type I, an essential protein for bone structure, and other bone-building factors [].

  • 调节钙磷平衡 (tiao jie gei lin ping heng - Regulates calcium and phosphate balance)

    One of calcitriol's primary functions is to enhance intestinal calcium and phosphate absorption. This ensures sufficient minerals are available for bone mineralization, the process of hardening bones with calcium and phosphate crystals.

  • 治疗骨质疏松症 (zhi liao gu zhi shu song zheng - Treatment for osteoporosis)

    Given its role in bone formation and mineralization, calcitriol is being investigated as a potential treatment for osteoporosis, a condition characterized by weakened bones. Research suggests it may improve bone mineral density and reduce fracture risk, but further studies are needed to determine its optimal use [].

Calcitriol Beyond Bone Health

While bone health is a major area of calcitriol research, scientists are also exploring its applications in other areas:

  • 免疫调节 (mian yi tiao jie - Immune regulation)

    Calcitriol possesses immunomodulatory properties, influencing the activity of immune cells. Studies suggest it may play a role in regulating autoimmune diseases and inflammatory conditions [].

  • 皮肤屏障功能 (pi fu ping zhang gong neng - Skin barrier function)

    Emerging research indicates calcitriol might improve skin barrier function in conditions like atopic dermatitis. It may promote the production of proteins that strengthen the skin barrier and regulate the production of antimicrobial peptides that defend against infections.

  • 牙周病 (ya zhou bing - Periodontal disease)

    Recent studies in animal models suggest calcitriol could be a potential treatment for periodontal disease, a gum infection that can damage bone supporting the teeth. The research suggests it may reduce inflammation and enhance bone remodeling around the teeth.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Colorless, crystalline solid
White crystalline powde

XLogP3

5.1

Exact Mass

416.329

LogP

log Kow = 7.6 (est)

Appearance

Solid powder

Melting Point

113-114
115.0 °C
111-115 °C
113°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FXC9231JVH

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (96.63%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (49.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (98.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to treat vitamin D deficiency or insufficiency, refractory rickets (vitamin D resistant rickets), familial hypophosphatemia and hypoparathyroidism, and in the management of hypocalcemia and renal osteodystrophy in patients with chronic renal failure undergoing dialysis. Also used in conjunction with calcium in the management and prevention of primary or corticosteroid-induced osteoporosis.
FDA Label

Therapeutic Uses

Bone Density Conservation Agents; Calcium Channel Agonist; Vitamins
Calcium Channel Agonists; Dermatologic Agents
Medication: Calcium regulator; vitamin (antirachitic)
Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduct elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/
... Calcitriol /is used/ ... for treatment of chronic and latent forms of post operative tetany and idiopathic tetany. /NOT included in US product labeling/
Hypophosphatemic vitamin D-resistant rickets is X-linked inherited disorder of calcium and phosphate metabolism. ... Treatment with large doses of calcitriol in combination with phosphate salts may lead to clinical improvement. Vitamin D-dependent rickets (pseudo-vitamin D deficiency rickets) is inherited, autosomal recessive disease that appears to be due to inborn error of vitamin D metabolism involving defective conversion of 25-hydroxycholecalciferol to 1,25-dihydroxycholecalciferol. Condition responds to physiological doses of calcitriol.

Pharmacology

Calcitriol is a biologically active calcitrophic hormone with anti-osteoporotic, immunomodulatory, anticarcinogenic, antipsoriatic, antioxidant, and mood-modulatory activities. Its main sites of action are the intestine, bone, kidney and parathyroid hormone [FDA Label]. Calcitriol is a ligand for the vitamin D nuclear receptor, which is expressed in, but not limited to, gastrointestinal (GI) tissues, bones, and kidneys [A3366]. As an active form of vitamin D3, calcitriol elevates the plasma levels of calcium by stimulating intestinal calcium uptake, increasing reabsorption of calcium by the kidneys, and possibly increasing the release of calcium from skeletal stores. The duration of pharmacologic activity of a single dose of exogenous calcitriol is expected to be about 3 to 5 days [FDA Label]. In addition to its important role in calcium metabolism, other pharmacological effects of calcitriol have been studied in various conditions including cancer models. Various studies demonstrated expression of vitamin D receptors in cancer cell lines, including mouse myeloid leukemia cells [A3366]. Calcitriol has been found to induce differentiation and/or inhibit cell proliferation _in vitro_ and _in vivo_ in many cell types, such as malignant cell lines carcinomas of the breast, prostate, colon, skin, and brain, myeloid leukemia cells, and others [A3367]. In early human prostate cancer trials, administration of 1.5 µg/d calcitriol in male participants resulted in a reduction in the rate of PSA rise in most participants, however it was coincided with dose-limiting hypercalcemia in most participants [A3366]. Hypercalcemia and hypercalcuria were evident in numerous initial trials, and this may be due to these trials not testing the drug at concentrations that are active in preclinical systems [A3367]. Findings from preclinical data show an additive or synergistic antineoplastic action of calcitriol when combined with agents including dexamethasone, retinoids, and radiation, as well as several cytotoxic chemotherapy drugs such as platinum compounds [A3367]. Vitamin D deficiency has long been suspected to increase the susceptibility to tuberculosis. The active form of calcitriol, 1,25-(OH)2-D3, has been found to enhance the ability of mononuclear phagocytes to suppress the intracellular growth of Mycobacterium tuberculosis. 1,25-(OH)2-D3 has demonstrated beneficial effects in animal models of such autoimmune diseases as rheumatoid arthritis. Vitamin D appears to demonstrate both immune-enhancing and immunosuppressive effects.
Calcitriol is a synthetic physiologically-active analog of vitamin D, specifically the vitamin D3 form. Calcitriol regulates calcium in vivo by promoting absorption in the intestine, reabsorption in the kidneys, and, along with parathyroid hormone, regulation of bone growth. A calcitriol receptor-binding protein appears to exist in the mucosa of human intestine. Calcitriol also induces cell cycle arrest at G0/G1 phase of the cell cycle, cell differentiation, and apoptosis, resulting in inhibition of proliferation of some tumor cell types. This agent may be chemopreventive for colon and prostate cancers. (NCI04)

MeSH Pharmacological Classification

Calcium-Regulating Hormones and Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC04 - Calcitriol
D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AX - Other antipsoriatics for topical use
D05AX03 - Calcitriol

Mechanism of Action

The mechanism of action of calcitriol in the treatment of psoriasis is accounted for by their antiproliferative activity for keratinocytes and their stimulation of epidermal cell differentiation. The anticarcinogenic activity of the active form of Calcitriol appears to be correlated with cellular vitamin D receptor (VDR) levels. Vitamin D receptors belong to the superfamily of steroid-hormone zinc-finger receptors. VDRs selectively bind 1,25-(OH)2-D3 and retinoic acid X receptor (RXR) to form a heterodimeric complex that interacts with specific DNA sequences known as vitamin D-responsive elements. VDRs are ligand-activated transcription factors. The receptors activate or repress the transcription of target genes upon binding their respective ligands. It is thought that the anticarcinogenic effect of Calcitriol is mediated via VDRs in cancer cells. The immunomodulatory activity of calcitriol is thought to be mediated by vitamin D receptors (VDRs) which are expressed constitutively in monocytes but induced upon activation of T and B lymphocytes. 1,25-(OH)2-D3 has also been found to enhance the activity of some vitamin D-receptor positive immune cells and to enhance the sensitivity of certain target cells to various cytokines secreted by immune cells. A study suggests that calcitriol plays an immunoregulatry role by suppressing the aryl hydrocarbon receptor (AhR) expression in human Th9, a pro-inflammatory CD4 T cell subset [A175747]. This suppression subsequently leads to repressed expression of BATF, a transcription factor essential for Th9 [A175747]. Calcitriol has also been found to induce monocyte differentiation and to inhibit lymphocyte proliferation and production of cytokines, including interleukin IL-1 and IL-2, as well as to suppress immunoglobulin secretion by B lymphocytes.
Ergocalciferol and doxercalciferol (1-hydroxyergocalciferol); cholecalciferol and calcifediol (25-hydroxycholecalciferol); and dihydrotachysterol in their activated forms (1,25-dihydroxyergocalciferol; 1,25-dihydroxycholecalciferol [calcitriol]; and 25-hydroxydihydrotachysterol; respectively), along with parathyroid hormone and calcitonin, regulate serum calcium concentrations; in addition to conversion to the active 1,25-dihydroxycholecalciferol, calcifediol also has intrinsic activity.
Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production.
Calcitriol appears to act in intestine in manner that is analogous to the way steroid hormones such as estrogens act on target tissues. ... Cytosol of chicken intestinal cells contains a 3.7 S protein that binds calcitriol specifically and with high affinity. Formation of complex with this receptor facilitates transfer of calcitriol to nuclear chromatin. ... Calcitriol stimulates synthesis of RNA and at least two proteins in intestinal mucosa, alkaline phosphatase and a calcium-binding protein. ... It was proposed that the calcium-binding protein is involved in transport of calcium. ... /However/, it has been reported that calcitriol-induced stimulation of intestinal transport of phosphate precedes that of calcium, and it is possible that primary effect of the vitamin is on phosphate rather than calcium transport.
The effects of 1,25-dihydroxyvitamin D3 (I) on the human promyelocytic leukemia cell line HL-60 were investigated. I induces the differentiation of HL-60 into mono- and multinucleated macrophage-like cells. Phenotypic change is evident within 24 hours and reaches a plateau at 72-96 hours of incubation. The changes are metabolite-specific and include adherence to substrate, acquisition of the morphological features of mature monocytes, a 4 to 6-fold enhancement in lysozyme synthesis and secretion, increase in the fraction of alpha-naphthyl acetate monocyte-associated cell surface antigens. Treated HL-60 cells acquire the capacity to bind and degrade bone matrix, 2 of the essential functional characteristics of osteoclasts and related bone-resorbing cells. Evidently, vitamin D3 enhances bone resorption and osteoclastogenesis in vivo by promoting the differentiation of precursor cells.
Vitamin D and its metabolites play an important role in calcium homeostasis, bone remodeling, hormone secretion, cell proliferation, and differentiation. Recent studies also suggest a beneficial role of vitamin D in slowing the progression of chronic renal glomerular diseases. This study investigated the effects and potential mechanism of 1,25-dihydroxyvitamin D(3)[1,25(OH)(2)D(3)] on the regulation of myofibroblast activation from interstitial fibroblast, a critical event in generating alpha-smooth muscle actin (alphaSMA)-positive, matrix-producing effector cells in renal interstitial fibrosis. Normal rat renal interstitial fibroblast cell line (NRK-49F) was used as a model system. Myofibroblast activation was initiated by incubation with transforming growth factor (TGF)-beta1. Expression of alpha-SMA, collagen I, thrombospondin-1, and hepatocyte growth factor (HGF) was assessed by reverse transcription-polymerase chain reaction (RT-PCR), Western blot, and immunostaining, respectively. HGF promoter activity was evaluated by using luciferase reporter assay. Incubation of rat renal interstitial fibroblasts (NRK-49F) with 1,25(OH)(2)D(3) suppressed TGF-beta1-induced de novo alpha-SMA expression in a dose-dependent manner. 1,25(OH)(2)D(3) also suppressed type I collagen and thrombospondin-1 expression induced by TGF-beta1. Interestingly, 1,25(OH)(2)D(3) induced HGF mRNA expression and protein secretion in renal interstitial fibroblasts. Transfection studies revealed that 1,25(OH)(2)D(3) stimulated HGF gene promoter activity, which was dependent on the presence of vitamin D response element (VDRE). 1,25(OH)(2)D(3) induced the binding of vitamin D receptor to the VDRE in HGF promoter region. Furthermore, 1,25(OH)(2)D(3) was capable of stimulating HGF receptor phosphorylation in renal fibroblasts. Incubation with specific HGF neutralizing antibody largely abolished 1,25(OH)(2)D(3)-mediated suppression of myofibroblast activation. These observations suggest that vitamin D analogue possesses renoprotective activity through suppression of the matrix-producing myofibroblast activation. This action of vitamin D is mediated, at least in part, by up-regulating antifibrotic HGF gene expression in renal interstitial fibroblasts.
The vitamin D receptor (VDR) and its ligand 1,25-OH2-VD3 (calcitriol) play an essential role in mineral homeostasis in mammals. Interestingly, the VDR is expressed very early in adipogenesis in 3T3-L1 cells suggesting that the VDR signaling pathway may play a role in adipocyte biology and function. Indeed, it has been known for a number of years that calcitriol is a potent inhibitor of adipogenesis in this model but with no clear mechanism identified. In this study we have further defined the molecular mechanism by which the unliganded VDR and calcitriol-liganded VDR regulate adipogenesis. In the presence of calcitriol, the VDR blocks adipogenesis by down-regulating both C/EBPss mRNA expression and C/EBPss nuclear protein levels at a critical stage of differentiation. In addition, calcitriol allows for the upregulation of the recently described C/EBPss corerepressor, ETO, which would further inhibit the action of any remaining C/EBPss, whose action is required for adipogenesis. In contrast, in the absence of calcitriol, the unliganded VDR appears necessary for lipid accumulation as knockdown of the VDR using siRNA both delays and prevents this process. Taken together these data support the notion that the intracellular concentrations of calcitriol can play an important role in either promoting or inhibiting adipogenesis via the VDR and the transcriptional pathways which it targets. Further examination of this hypothesis in vivo may shed new light on the biology of adipogenesis.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

1.2X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

32222-06-3

Wikipedia

Calcitriol

Drug Warnings

... When serum alkaline phosphate decreases, serum calcium rises. Metastatic calcification, decrease in renal function, and increased serum phosphate levels are possible consequences.
POTENTIAL ADVERSE EFFECTS ON FETUS: Teratogenic in animals at high doses (4-15x recommended human dose). In humans, maternal hypercalcemia during pregnancy may increase fetal sensitivity to effects of vitamin D, suppression of parathyroid function or a syndrome of elfin facies, mental retardation, and congenital supravalvular aortic stenosis. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: No known problems at recommended daily allowance. /Cholecalciferol from table II/
Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/
Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/
For more Drug Warnings (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (13 total), please visit the HSDB record page.

Biological Half Life

After administration of single oral doses, the elimination half life was 5-8 hours.
Plasma half-life: 3 to 6 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

General Manufacturing Information

1-alpha-hydroxycholecalciferol, 1-OHD3, is synthetic derivative of vitamin D3 that is hydroxylated in 1-alpha position. It is readily hydroxylated in the 25 position by hepatic microsomal system to form 1,25-dihydroxycholecalciferol and was therefore introduced as substitute for this compound.

Clinical Laboratory Methods

1,25-DIHYDROXYCHOLECALCIFEROL IN BLOOD SERUM WAS DETECTED BY RADIOIMMUNOASSAY.

Storage Conditions

Calcitriol capsules should be protected from moisture, heat, and light and stored in tight, light-resistant containers at 15-30 °C. Calcitriol oral solution should be protected from light and stored at 15-30 °C. Calcitriol injection should be stored at room temperature (25 °C); freezing should be avoided. Although brief exposure to temperatures up to 40 °C does not adversely affect the injection, exposure to excessive heat should be avoided.

Interactions

Corticosteroids counteract the effects of vitamin D analogs. /Vitamin D analogs/
Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/
Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/
Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/
For more Interactions (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (8 total), please visit the HSDB record page.

Stability Shelf Life

Calcitriol will degrade during prolonged exposure to light.

Dates

Modify: 2023-08-15
1: Bartoňková I, Dvořák Z. Assessment of endocrine disruption potential of essential oils of culinary herbs and spices involving glucocorticoid, androgen and vitamin D receptors. Food Funct. 2018 Apr 9. doi: 10.1039/c7fo02058a. [Epub ahead of print] PubMed PMID: 29629442.
2: Richa CG, Saad KJ, Chaaban AK, El Rawas MS. A rare case of hypercalcemia-induced pancreatitis in a first trimester pregnant woman. Endocrinol Diabetes Metab Case Rep. 2018 Mar 28;2018. pii: 17-0175. doi: 10.1530/EDM-17-0175. eCollection 2018. PubMed PMID: 29623207; PubMed Central PMCID: PMC5881426.
3: Al-Dhubaibi MS. Association between Vitamin D deficiency and psoriasis: An exploratory study. Int J Health Sci (Qassim). 2018 Jan-Feb;12(1):33-9. PubMed PMID: 29623015; PubMed Central PMCID: PMC5870311.
4: Maia MLA, Abreu ALS, Nogueira PCK, Val MLDMD, Carvalhaes JTA, Andrade MC. HYPOPHOSPHATEMIC RICKETS: CASE REPORT. Rev Paul Pediatr. 2018 Mar 29:0. doi: 10.1590/1984-0462/;2018;36;2;00009. [Epub ahead of print] Portuguese, English. PubMed PMID: 29617471.
5: Cátia FC, Janete QS, Benedita SM, Liliana SS, Isabel SS, Roberto RA Jr., Manuel P. Calcitriol Prevents Cardiovascular Repercussions in Puromycin Aminonucleoside-Induced Nephrotic Syndrome. Biomed Res Int. 2018 Jan 23;2018:3609645. doi: 10.1155/2018/3609645. eCollection 2018. PubMed PMID: 29607318; PubMed Central PMCID: PMC5828333.
6: Bisson SK, Ung RV, Picard S, Valade D, Agharazii M, Larivière R, Mac-Way F. High calcium, phosphate and calcitriol supplementation leads to an osteocyte-like phenotype in calcified vessels and bone mineralisation defect in uremic rats. J Bone Miner Metab. 2018 Mar 30. doi: 10.1007/s00774-018-0919-y. [Epub ahead of print] PubMed PMID: 29603070.
7: Trummer C, Schwetz V, Pandis M, Grübler MR, Verheyen N, Gaksch M, Zittermann A, März W, Aberer F, Steinkellner J, Friedl C, Brandenburg V, Voelkl J, Alesutan I, Obermayer-Pietsch B, Pieber TR, Tomaschitz A, Pilz S. Effects of vitamin D supplementation on FGF23: a randomized-controlled trial. Eur J Nutr. 2018 Mar 30. doi: 10.1007/s00394-018-1672-7. [Epub ahead of print] PubMed PMID: 29602956.
8: Sølling ASK, Tougaard B, Harsløf T, Langdahl B, Kongsbak Brockstedt H, Byg KE, Ivarsen P, Karstoft Ystrøm I, Holden Mose F, Lissel Isaksson G, Steen Svarer Hansen M, Nagarajah S, Ejersted C, Bendstrup E, Rejnmark L. Non-parathyroid hypercalcemia associated with paraffin oil injection in 12 younger male bodybuilders. Eur J Endocrinol. 2018 Mar 29. pii: EJE-18-0051. doi: 10.1530/EJE-18-0051. [Epub ahead of print] PubMed PMID: 29599408.
9: Dabbaghmanesh MH, Danafar F, Eshraghian A, Omrani GR. Vitamin D supplementation for the treatment of non-alcoholic fatty liver disease: A randomized double blind placebo controlled trial. Diabetes Metab Syndr. 2018 Mar 16. pii: S1871-4021(18)30006-7. doi: 10.1016/j.dsx.2018.03.006. [Epub ahead of print] PubMed PMID: 29588137.
10: Lee MD, Lin CH, Lei WT, Chang HY, Lee HC, Yeung CY, Chiu NC, Chi H, Liu JM, Hsu RJ, Cheng YJ, Yeh TL, Lin CY. Does Vitamin D Deficiency Affect the Immunogenic Responses to Influenza Vaccination? A Systematic Review and Meta-Analysis. Nutrients. 2018 Mar 26;10(4). pii: E409. doi: 10.3390/nu10040409. PubMed PMID: 29587438.
11: Srivastava AK, Rizvi A, Cui T, Han C, Banerjee A, Naseem I, Zheng Y, Wani AA, Wang QE. Depleting ovarian cancer stem cells with calcitriol. Oncotarget. 2018 Feb 16;9(18):14481-14491. doi: 10.18632/oncotarget.24520. eCollection 2018 Mar 6. PubMed PMID: 29581858; PubMed Central PMCID: PMC5865684.
12: He FF, Bao D, Su H, Wang YM, Lei CT, Zhang CY, Ye C, Tang H, Wan C, You CQ, Zhang J, Xiong J, Zhang C. IL-6 increases podocyte motility via MLC-mediated focal adhesion impairment and cytoskeleton disassembly. J Cell Physiol. 2018 Mar 25. doi: 10.1002/jcp.26546. [Epub ahead of print] PubMed PMID: 29574897.
13: Zaheer S, Taquechel K, Brown JM, Adler GK, Williams JS, Vaidya A. A randomized intervention study to evaluate the effect of calcitriol therapy on the renin-angiotensin system in diabetes. J Renin Angiotensin Aldosterone Syst. 2018 Jan-Mar;19(1):1470320317754178. doi: 10.1177/1470320317754178. PubMed PMID: 29562806.
14: Hassoon A, Michos ED, Miller ER, Crisp Z, Appel LJ. Effects of Different Dietary Interventions on Calcitriol, Parathyroid Hormone, Calcium, and Phosphorus: Results from the DASH Trial. Nutrients. 2018 Mar 17;10(3). pii: E367. doi: 10.3390/nu10030367. PubMed PMID: 29562597; PubMed Central PMCID: PMC5872785.
15: Letavernier E, Daudon M. Vitamin D, Hypercalciuria and Kidney Stones. Nutrients. 2018 Mar 17;10(3). pii: E366. doi: 10.3390/nu10030366. Review. PubMed PMID: 29562593; PubMed Central PMCID: PMC5872784.
16: Iseri K, Iyoda M, Watanabe M, Matsumoto K, Sanada D, Inoue T, Tachibana S, Shibata T. The effects of denosumab and alendronate on glucocorticoid-induced osteoporosis in patients with glomerular disease: A randomized, controlled trial. PLoS One. 2018 Mar 15;13(3):e0193846. doi: 10.1371/journal.pone.0193846. eCollection 2018. PubMed PMID: 29543887; PubMed Central PMCID: PMC5854344.
17: Kim HS, Zheng M, Kim DK, Lee WP, Yu SJ, Kim BO. Effects of 1,25-dihydroxyvitamin D(3) on the differentiation of MC3T3-E1 osteoblast-like cells. J Periodontal Implant Sci. 2018 Feb 27;48(1):34-46. doi: 10.5051/jpis.2018.48.1.34. eCollection 2018 Feb. PubMed PMID: 29535889; PubMed Central PMCID: PMC5841266.
18: Li S, Mao J, Wang M, Zhang M, Ni L, Tao Y, Huang B, Chen J. Comparative proteomic analysis of chief and oxyphil cell nodules in refractory uremic hyperparathyroidism by iTRAQ coupled LC-MS/MS. J Proteomics. 2018 May 15;179:42-52. doi: 10.1016/j.jprot.2018.02.029. Epub 2018 Mar 9. PubMed PMID: 29526777.
19: Lau WL, Obi Y, Kalantar-Zadeh K. Parathyroidectomy in the Management of Secondary Hyperparathyroidism. Clin J Am Soc Nephrol. 2018 Mar 9. pii: CJN.10390917. doi: 10.2215/CJN.10390917. [Epub ahead of print] Review. PubMed PMID: 29523679.
20: Meola A, Vignali E, Matrone A, Cetani F, Marcocci C. Efficacy and safety of long-term management of patients with chronic post-surgical hypoparathyroidism. J Endocrinol Invest. 2018 Mar 7. doi: 10.1007/s40618-018-0857-5. [Epub ahead of print] PubMed PMID: 29516386.

Explore Compound Types